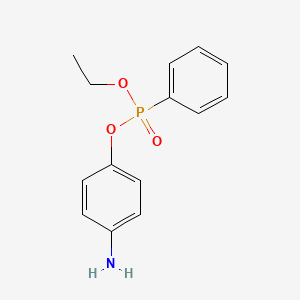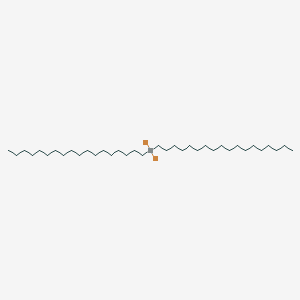
Dibromo(dioctadecyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromo(dioctadecyl)stannane is an organotin compound characterized by the presence of two bromine atoms and two octadecyl groups attached to a tin atom. Organotin compounds are known for their versatility and wide range of applications in various fields, including organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Dibromo(dioctadecyl)stannane can be synthesized through a stannylation reaction, where dioctadecylstannane is reacted with bromine. The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
化学反应分析
Types of Reactions
Dibromo(dioctadecyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under suitable conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the bromine atoms are replaced by other groups, leading to the formation of new organotin compounds .
科学研究应用
Dibromo(dioctadecyl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the Stille coupling.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Materials Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological and Medical Research: Organotin compounds, including this compound, are studied for their potential biological activities and therapeutic applications.
作用机制
The mechanism of action of dibromo(dioctadecyl)stannane involves its interaction with various molecular targets, including enzymes and cellular components. The bromine atoms can participate in electrophilic reactions, while the tin center can undergo redox reactions, influencing the compound’s overall reactivity . The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity .
相似化合物的比较
Similar Compounds
Dibromo(diiodo)stannane: Another organotin compound with similar reactivity but different halogen atoms.
Tributyltin Hydride: A commonly used organotin hydride with different alkyl groups and applications.
Dibromoalkanes: Compounds with similar bromine content but different central atoms and structures.
Uniqueness
Dibromo(dioctadecyl)stannane is unique due to its specific combination of bromine and octadecyl groups attached to a tin center. This unique structure imparts distinct chemical properties, making it valuable in specific applications such as advanced materials and catalysis .
属性
CAS 编号 |
65264-09-7 |
|---|---|
分子式 |
C36H74Br2Sn |
分子量 |
785.5 g/mol |
IUPAC 名称 |
dibromo(dioctadecyl)stannane |
InChI |
InChI=1S/2C18H37.2BrH.Sn/c2*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;;/h2*1,3-18H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
XNKASNPGPFQHOW-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



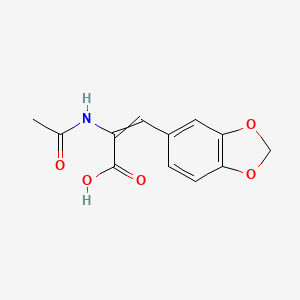
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
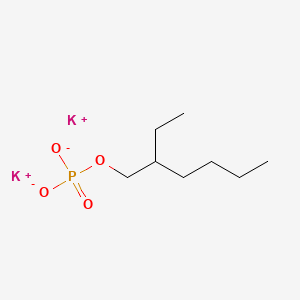
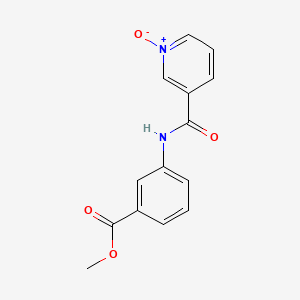
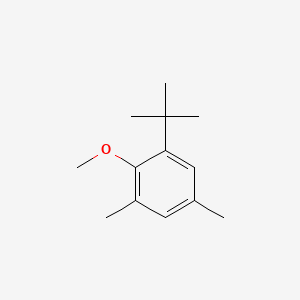

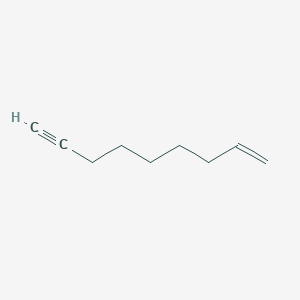

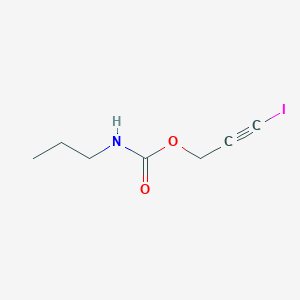

![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
